molecular formula C17H18N2O2S2 B2513171 2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896351-75-0

2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2513171
CAS RN: 896351-75-0
M. Wt: 346.46
InChI Key: FCWUJVGOCJRKNH-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, also known as MTB-TMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Synthesis Applications

2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide serves as a precursor in the synthesis of a wide range of heterocyclic compounds. For instance, Mohareb et al. (2004) explored its reactivity towards various nitrogen nucleophiles, leading to the formation of diverse heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing its utility in constructing complex molecular architectures (Mohareb et al., 2004).

Biological Activity

Research into the biological activities of derivatives synthesized from 2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has revealed promising antiarrhythmic, serotonin antagonist, and antianxiety activities. Amr et al. (2010) demonstrated that novel thiophene derivatives exhibited significant activity compared to established pharmacological agents, highlighting the compound's potential in therapeutic applications (Amr et al., 2010).

Antimicrobial and Antifungal Properties

Further studies have underscored the antimicrobial and antifungal potentials of compounds synthesized from 2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide . For example, Talupur et al. (2021) detailed the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, revealing significant antimicrobial activity against various strains (Talupur et al., 2021).

properties

IUPAC Name

2-[(4-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-22-11-8-6-10(7-9-11)16(21)19-17-14(15(18)20)12-4-2-3-5-13(12)23-17/h6-9H,2-5H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWUJVGOCJRKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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